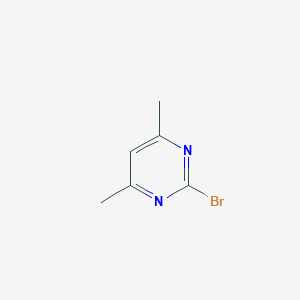

2-Bromo-4,6-dimethylpyrimidine

描述

Significance as a Pyrimidine (B1678525) Building Block in Organic Synthesis

The primary significance of 2-Bromo-4,6-dimethylpyrimidine in chemical research lies in its role as a foundational building block for organic synthesis. lookchem.combiosynth.com The bromine atom at the 2-position is particularly susceptible to displacement, making the compound an excellent substrate for various nucleophilic substitution and cross-coupling reactions. This reactivity allows for the strategic introduction of diverse functional groups onto the pyrimidine scaffold.

For instance, the compound is used in palladium-catalyzed amination reactions to form substituted aminopyrimidines. semanticscholar.org It also participates in coupling reactions, such as those to form bipyrimidines. Research has demonstrated the dimerization of this compound to 4,4',6,6'-tetramethyl-2,2'-bipyrimidine in a 60% yield using a nickel phosphine (B1218219) complex generated in situ. sci-hub.se This method represents a significant advancement over classical Ullman procedures that use copper. sci-hub.se

The compound can also be synthesized through several methods, including the halogen exchange of its chloro-analog, 2-chloro-4,6-dimethylpyrimidine (B132427). sci-hub.se Its utility extends to producing bromoalkyls when reacted with specific alkylating agents. biosynth.com This versatility makes it an indispensable precursor for constructing a wide array of more complex heterocyclic compounds. lookchem.comchemimpex.com

Overview of Research Trajectories and Multidisciplinary Applications

The utility of this compound as a synthetic intermediate has led to its application across multiple scientific disciplines. Its derivatives are actively investigated for their potential biological activities and material properties.

In medicinal chemistry , the pyrimidine core is a well-known pharmacophore present in many biologically active molecules, including nucleic acids. ontosight.ai Consequently, this compound serves as a crucial starting material for the development of new pharmaceutical agents. lookchem.com Derivatives synthesized from this compound are explored for a range of therapeutic applications, with research indicating that substituted pyrimidines can exhibit antimicrobial, antiviral, and anticancer effects. ontosight.ai For example, it is a precursor for intermediates like 2-bromo-4,6-dimethylpyrimidin-5-ol (B13449748), which has been used in the synthesis of selective fibroblast growth factor receptor (FGFR) inhibitors. semanticscholar.org

In the agrochemical industry , it functions as an intermediate in the synthesis of pesticides and herbicides designed to improve crop protection. lookchem.comchemimpex.com The chemical properties derived from the pyrimidine ring and its substituents are suitable for creating effective agricultural compounds. lookchem.com

In materials science , the compound and its derivatives are utilized in the development of novel materials. chemimpex.com For instance, pyrimidine-containing polymers have been investigated for their semiconducting properties for potential use in organic electronics. rsc.org The structural features of this compound allow for its incorporation into polymers and dyes, where its structure can influence the electronic and optical properties of the final material. lookchem.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₆H₇BrN₂ | nih.gov |

| Molecular Weight | 187.04 g/mol | nih.gov |

| CAS Number | 16879-39-3 | nih.govbiosynth.com |

| Canonical SMILES | CC1=CC(=NC(=N1)Br)C | biosynth.com |

| Melting Point | 117 °C | biosynth.com |

Table 2: Selected Synthetic Reactions Involving this compound

| Reaction Type | Reagents/Conditions | Product Type | Research Finding | Source |

|---|---|---|---|---|

| Dimerization/Coupling | NiCl₂, PPh₃, Zn, in DMF | 2,2'-Bipyrimidine derivative | Forms 4,4',6,6'-tetramethyl-2,2'-bipyrimidine in 60% yield. | sci-hub.se |

| Hydroxylation/Bromination | 1) Formamide (B127407), Formic Acid 2) Ammonia (B1221849) 3) Bromination | Hydroxylated Pyrimidine | Used to synthesize 2-bromo-4,6-dimethylpyrimidin-5-ol, an intermediate for FGFR inhibitors. | semanticscholar.org |

| Nucleophilic Substitution | Amines, Palladium Catalyst | Aminopyrimidine derivatives | A key step in creating biologically active molecules for medicinal chemistry. | semanticscholar.org |

Structure

3D Structure

属性

IUPAC Name |

2-bromo-4,6-dimethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-4-3-5(2)9-6(7)8-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUOPRQQOGBFPHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30509132 | |

| Record name | 2-Bromo-4,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30509132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16879-39-3 | |

| Record name | 2-Bromo-4,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30509132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4,6-dimethylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Direct Synthetic Routes to 2-Bromo-4,6-dimethylpyrimidine

The direct synthesis of this compound is a key process in obtaining this important chemical intermediate. The primary methods involve the bromination of pyrimidine (B1678525) analogs.

The most common approach for synthesizing this compound involves the direct bromination of 4,6-dimethylpyrimidine (B31164). vulcanchem.com This electrophilic substitution reaction is typically carried out using brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS). The reaction conditions, including the choice of solvent (e.g., glacial acetic acid, acetonitrile (B52724), or dichloromethane) and temperature, are crucial for achieving optimal yield and purity. datapdf.com The electron-deficient nature of the pyrimidine ring, further influenced by the two methyl groups, directs the bromine atom to the 2-position.

In some cases, the bromination of substituted pyrimidines is performed in the presence of a base like anhydrous sodium acetate. This is done to neutralize the hydrobromic acid formed during the reaction, preventing significant changes in the reaction medium's acidity. datapdf.com

It has been observed that the inherent reactivity of the 5-position in the pyrimidine nucleus, activated by the methyl groups and an amino group, can lead to preferential bromination at this position. acs.org For instance, the bromination of 2-amino-4,6-dimethylpyrimidine (B23340) in aqueous solution readily yields the 5-bromo derivative. acs.org

Table 1: Bromination of Pyrimidine Analogs

| Starting Material | Brominating Agent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 4,6-dimethylpyrimidine | Bromine (Br₂) | Glacial Acetic Acid | - | This compound | datapdf.com |

| 2-methoxy-4,6-dimethyl-pyrimidine | N-bromosuccinimide (NBS) | Acetonitrile | Room Temperature | 5-Bromo-2-methoxy-4,6-dimethyl-pyrimidine | |

| 2-amino-4-anilino-6-methylpyrimidine | Bromine (Br₂) | Glacial Acetic Acid | With Sodium Acetate | 2-amino-4-anilino-5-bromo-6-methylpyrimidine | datapdf.com |

| 2-amino-4,6-dimethylpyrimidine | Bromine (Br₂) | Aqueous Solution | - | 2-amino-5-bromo-4,6-dimethylpyrimidine (B1270824) | acs.org |

While direct bromination is common, alternative pathways and process optimization techniques are continuously explored. For instance, the synthesis of 2,2'-bipyrimidines can be achieved through the dimerization of halopyrimidines. In one method, this compound was dimerized to yield 4,4',6,6'-tetramethyl-2,2'-bipyrimidine using a nickel-phosphine complex generated in situ. sci-hub.se

Continuous flow processes are being investigated for industrial-scale synthesis to improve efficiency and yield. vulcanchem.com These methods offer better control over reaction parameters and can lead to purer products.

Preparation of Functionalized Pyrimidine Intermediates

The synthesis of this compound often relies on the availability of functionalized pyrimidine precursors.

2-Chloro-4,6-dimethylpyrimidine (B132427) is a key intermediate that can be converted to its bromo analog. The synthesis of 2-chloro-4,6-dimethylpyrimidine can be achieved by treating 2-n-butyl-5,6-dimethylpyrimidin-4(3H)-one with phosphoryl chloride. prepchem.com

Another approach to synthesizing chlorinated pyrimidines involves the diazotization of the corresponding aminopyrimidine. However, this method can suffer from low yields. google.com A more efficient route for preparing 2-chloro-4,6-dimethoxypyrimidine (B81016) involves a three-step process starting from malononitrile (B47326) and methanol, followed by reactions with acetyl chloride, cyanamide, and hydrogen chloride. google.com This method offers stable product quality and high yields. google.com

Table 2: Synthesis of Halogenated Dimethylpyrimidine Precursors

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 2-n-butyl-5,6-dimethylpyrimidin-4(3H)-one | Phosphoryl chloride | 2-Chloro-4,6-dimethylpyrimidine | prepchem.com |

| Malononitrile, Methanol | Acetyl chloride, Cyanamide, Hydrogen chloride | 2-Chloro-4,6-dimethoxypyrimidine | google.com |

2-Amino-4,6-dimethylpyrimidine is a versatile precursor synthesized by reacting a guanidine (B92328) salt, such as guanidine nitrate (B79036) or guanidine hydrochloride, with acetylacetone (B45752) in an aqueous alkaline medium. google.comsemanticscholar.org The reaction can be carried out using sodium carbonate or sodium hydroxide (B78521) as the alkali. google.com Optimization of reaction conditions, such as temperature and reaction time, is crucial for achieving high yields. google.com Sonication has also been employed to promote the reaction at a lower temperature, yielding the product in a shorter time. chemicalbook.com

The synthesis of 2-bromo-4,6-dimethylpyrimidin-5-ol (B13449748) involves a multi-step sequence. It starts with the reaction of 3-chloropentane-2,4-dione (B157559) with formamide (B127407) in formic acid to produce an oxazole (B20620) intermediate. nih.gov This intermediate is then treated with ammonia (B1221849) water to yield 4,6-dimethylpyrimidin-5-ol (B1590129). nih.gov Finally, bromination of 4,6-dimethylpyrimidin-5-ol provides the desired 2-bromo-4,6-dimethylpyrimidin-5-ol. nih.gov This hydroxylated pyrimidine can be further functionalized, for example, by alkylation of the hydroxyl group.

Table 3: Synthesis of Aminated and Hydroxylated Dimethylpyrimidine Derivatives

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| Guanidine nitrate, Acetylacetone | Sodium carbonate, Water | 2-Amino-4,6-dimethylpyrimidine | google.comsemanticscholar.org |

| Guanidine hydrochloride, Acetylacetone | Sodium carbonate, Water | 2-Amino-4,6-dimethylpyrimidine | chemicalbook.com |

| 3-Chloropentane-2,4-dione | Formamide, Formic acid; then Ammonia water | 4,6-Dimethylpyrimidin-5-ol | nih.gov |

| 4,6-Dimethylpyrimidin-5-ol | Brominating agent | 2-Bromo-4,6-dimethylpyrimidin-5-ol | nih.gov |

Advanced Synthetic Techniques in Pyrimidine Chemistry

The field of pyrimidine synthesis is continually evolving with the development of advanced techniques aimed at improving efficiency, selectivity, and sustainability. ijsat.org These include:

Multicomponent Reactions: These reactions, such as the Biginelli reaction, allow for the construction of the pyrimidine ring in a single step from multiple starting materials. ijsat.org

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, like the Suzuki and Heck couplings, are widely used to introduce diverse functional groups onto the pyrimidine core. rsc.orgresearchgate.net Nickel-catalyzed couplings have also proven effective for dimerizing halopyrimidines. sci-hub.se

C-H Activation: Direct functionalization of C-H bonds on the pyrimidine ring is a powerful strategy that avoids the need for pre-functionalized starting materials, thus streamlining the synthetic process. ijsat.org

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in pyrimidine synthesis. rsc.org

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to enhanced safety, scalability, and product purity. ijsat.org

Photocatalysis: Visible light-enabled photo-oxidation provides a metal-free and green alternative for the synthesis of pyrimidines. bohrium.com

These advanced methods are expanding the toolkit available to chemists for the synthesis of a wide array of substituted pyrimidines, including derivatives of this compound, for various applications in medicinal chemistry and materials science. ijsat.org

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. mt.com By utilizing microwave irradiation, it is possible to achieve rapid and uniform heating of the reaction mixture, which often leads to dramatically reduced reaction times, increased product yields, and improved purity profiles. mt.comresearchgate.net This technology has been effectively applied to the synthesis of various pyrimidine derivatives.

Research into the synthesis of related 2-substituted-4,6-dimethylpyrimidines demonstrates the profound impact of microwave irradiation. For instance, in the synthesis of 2-anilinopyrimidines from 2-chloro-4,6-dimethylpyrimidine and various aniline (B41778) derivatives, microwave heating drastically outperforms conventional methods. nih.gov A reaction conducted in ethanol (B145695) at 160 °C under microwave irradiation can reach completion in just 10 minutes, affording high yields. nih.gov In contrast, traditional heating methods would require significantly longer reaction times to achieve comparable results. This efficiency stems from the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to a rapid increase in temperature that is difficult to achieve with standard oil baths or heating mantles.

The electronic effects of substituents on the aniline precursor influence the reaction's efficiency, but the microwave-assisted approach consistently provides a rapid and high-yield route to the desired products. nih.gov This "green" approach, particularly when using environmentally benign solvents like ethanol, represents a significant advancement in the synthesis of this class of compounds. nih.gov The principles observed in the synthesis of 2-anilinopyrimidines are directly applicable to the synthesis of this compound from its precursors, suggesting that microwave-assisted bromination of 4,6-dimethyl-2-hydroxypyrimidine (B87176) would similarly benefit from enhanced reaction rates and efficiency.

| Reactant (Aniline Derivative) | Conventional Heating Time | Microwave Heating Time (at 160 °C) | Yield (%) under Microwave Conditions |

|---|---|---|---|

| Aniline | Several hours (typical) | 10 min | 94 |

| 4-Fluoroaniline | Several hours (typical) | 10 min | 95 |

| 4-Chloroaniline | Several hours (typical) | 10 min | 93 |

| 4-Bromoaniline | Several hours (typical) | 10 min | 92 |

| 4-Aminobiphenyl | Several hours (typical) | 10 min | 91 |

Table 1: Comparison of reaction times and yields for the synthesis of 2-anilinopyrimidine derivatives from 2-chloro-4,6-dimethylpyrimidine, illustrating the enhanced efficiency of microwave heating. Data sourced from Campestre et al., 2020. nih.gov

Implementation of Continuous Flow Processes

Continuous flow chemistry represents a paradigm shift from traditional batch production, offering superior control over reaction parameters, enhanced safety, and seamless scalability. mt.comstolichem.com In a flow process, reactants are continuously pumped through a reactor (often a heated tube or microfluidic chip), where they mix and react. nih.gov This methodology is particularly advantageous for highly exothermic or hazardous reactions, such as brominations, as the small reactor volume and high surface-area-to-volume ratio allow for extremely efficient heat dissipation, mitigating the risk of thermal runaways. stolichem.comcontractpharma.com

The application of continuous flow technology has been successfully demonstrated for reactions on electron-deficient heterocyclic systems like pyrimidines. nih.gov Studies on C-O bond formation using dichloropyrimidine intermediates in a continuous-flow microreactor show that reactions can be completed in minutes with high yields, compared to many hours required in batch chemistry. nih.gov This acceleration is achieved by operating the reactor at temperatures and pressures above the solvent's normal boiling point, conditions that are often unsafe to achieve in large batch vessels. mt.comnih.gov

For the synthesis of this compound, a continuous flow process would involve pumping a solution of the precursor (e.g., 4,6-dimethyl-2-hydroxypyrimidine) along with a brominating agent through a heated reactor coil. The precise control over residence time, temperature, and stoichiometry ensures consistent product quality and high yields. mt.com Given that bromo-derivatives of pyrimidines are generally more reactive than their chloro counterparts, the reaction times in a flow system are expected to be very short. nih.gov The inherent safety of containing potentially hazardous reagents like bromine within a closed, controlled system makes flow chemistry an exceptionally attractive option for the industrial production of this compound. contractpharma.com

| Residence Time (min) | Temperature (°C) | Pressure (psi) | Yield (%) |

|---|---|---|---|

| 10 | 100 | 150 | ~60 |

| 20 | 100 | 150 | ~75 |

| 20 | 120 | 150 | ~85 |

| 20 | 140 | 150 | >90 |

Table 2: Representative data illustrating the effect of reaction parameters on product yield in a continuous flow microreactor for a substitution reaction on a related pyrimidine system. This demonstrates the rapid optimization and high yields achievable with flow chemistry. Data modeled from findings reported by Gemoets et al., 2016. nih.gov

Reactivity Profiles and Mechanistic Investigations

Cross-Coupling Reactions Involving 2-Bromo-4,6-dimethylpyrimidine

This compound is an excellent substrate for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom at the C-2 position serves as a reactive handle for these transformations.

Palladium catalysts are widely used to functionalize halopyrimidines. The bromine at the C-2 position of this compound makes it a suitable partner for these reactions.

Suzuki-Miyaura Coupling : This reaction couples the bromopyrimidine with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. mdpi.com It is a versatile method for creating new C-C bonds. While specific literature detailing the Suzuki coupling of this compound is focused, the reaction is broadly applicable to brominated heterocycles. nih.gov For example, the Suzuki-Miyaura reaction is a key method for linking bromothiophene derivatives with halogenated pyrimidines, highlighting its utility in constructing complex heterocyclic systems. smolecule.com The choice of catalyst, base, and solvent is critical for optimizing yields. nih.gov

Stille Coupling : The Stille reaction involves the coupling of the bromopyrimidine with an organotin compound (stannane), also catalyzed by palladium. msu.edu Although it is a powerful C-C bond-forming reaction, concerns over the toxicity of organotin reagents and byproducts have led to a preference for other methods like the Suzuki coupling in some applications. smolecule.commsu.edu Nevertheless, the Stille reaction remains a valuable tool in organic synthesis. ambeed.com

The following table provides examples of palladium-catalyzed cross-coupling reactions on analogous bromo-heterocyclic systems.

| Reaction Type | Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 4-Chloro-5,6-dimethylpyrimidine derivative | 5-Bromothiophene-2-boronic acid | PdCl₂(PPh₃)₂, K₂CO₃, THF/H₂O, Microwave, 100 °C, 1 hr | Coupled thiophene-pyrimidine | Up to 95% | smolecule.com |

| Suzuki-Miyaura | Methyl 2-bromobenzoate | 2-Hydroxyphenylboronic acid | Pd(PPh₃)₄, Cs₂CO₃, DME, Microwave, 125 °C, 15 min | Dibenzopyranone derivative | Good | nih.gov |

| Stille | 4-Chloro-5,6-dimethylpyrimidine derivative | 5-Bromo-2-thienyltrimethylstannane | Pd(PPh₃)₄, DMF, 80 °C | Coupled thiophene-pyrimidine | 78% | smolecule.com |

| Stille | 4-(1H-pyrrol-1-yl)phenyl methanesulfonate | Tributyl(furan-2-yl)stannane | Pd(OAc)₂, CsF, t-BuOH, 110 °C, 14 h | 1-(4-(Furan-2-yl)phenyl)-1H-pyrrole | 59% | nih.gov |

In recent years, there has been a significant push towards developing more sustainable and cost-effective synthetic methods, leading to the emergence of transition-metal-free cross-coupling reactions. preprints.org These reactions avoid the use of expensive and potentially toxic heavy metals like palladium. sioc-journal.cn

While specific examples directly involving this compound are still emerging, the field is rapidly advancing. These methods often rely on:

Base-Promoted Reactions : Certain Suzuki-type couplings can be promoted by bases alone, without a metal catalyst, although the scope and efficiency may be more limited. sioc-journal.cn

Photocatalysis : Visible-light-promoted reactions can facilitate C-S cross-coupling between aryl halides and thiols through intermolecular charge transfer, offering a metal-free alternative. nih.gov

Radical-Mediated Reactions : Homolytic aromatic substitution (HAS) reactions using aryl radicals generated from precursors like arylhydrazines can achieve C-H arylation of heterocycles under metal-free conditions. nii.ac.jp

These innovative approaches represent a greener frontier in synthetic chemistry and are expected to become increasingly applicable to substrates like this compound. preprints.org

Reactions at Methyl Substituents on the Pyrimidine (B1678525) Ring

The methyl groups at the 4- and 6-positions of the pyrimidine ring are not inert. Their protons are acidic due to the electron-withdrawing nature of the two ring nitrogen atoms, allowing for deprotonation to form a resonance-stabilized carbanion. rsc.orgstackexchange.com This "active" nature enables a variety of functionalization reactions. stackexchange.com

The activation of the C-methyl groups is effectively utilized in aldol-type condensation reactions. stackexchange.com In the presence of a base, 4,6-dimethylpyrimidine (B31164) can react with various aromatic aldehydes to form vinylpyrimidine derivatives. acs.orgacs.org This reaction is a straightforward method to extend the conjugation of the pyrimidine system. The protocol has been successfully applied to a wide range of commercially available aldehydes, often using aqueous sodium hydroxide (B78521) and a phase-transfer catalyst like Aliquat 336. acs.org

| Aromatic Aldehyde | Resulting Product Structure | Reference |

|---|---|---|

| Benzaldehyde | 4,6-Bis(styryl)pyrimidine | stackexchange.comacs.org |

| 4-Methoxybenzaldehyde | 4,6-Bis(4-methoxystyryl)pyrimidine | acs.org |

| Dendritic PPV aldehydes | Dendritic pyrimidines | acs.orgacs.org |

The functionalization of the methyl groups via aldol condensation serves as a gateway to more complex molecular architectures. acs.org Researchers have synthesized a series of V-shaped 4,6-bis(arylvinyl)pyrimidine oligomers with interesting optical properties. acs.orgacs.org The methodology is robust enough to accommodate large, first-generation dendritic poly(phenylenevinylene) (PPV) aldehydes, leading to the formation of dendritic pyrimidines. acs.org Furthermore, this condensation reaction has been adapted for polymerization, reacting 2-alkoxy-4,6-dimethylpyrimidine with various aromatic dialdehydes to synthesize novel semiconducting conjugated polymers. rsc.org

Cyclization and Heterocyclic Ring Annulation Reactions

The pyrimidine ring is a valuable scaffold for the synthesis of fused heterocyclic systems, which are prevalent in pharmacologically active molecules. tandfonline.comresearchgate.netjchr.org Derivatives of this compound are key precursors in these annulation reactions.

Substitution of the bromine atom in this compound with hydrazine (B178648) yields 2-Hydrazino-4,6-dimethylpyrimidine, a highly reactive intermediate for heterocyclic synthesis. ekb.eg This derivative readily undergoes ring closure reactions with a variety of reagents. ekb.eg For example, reaction with benzoyl chloride leads to the formation of a fused triazole ring, yielding 5,7-dimethyl-3-phenyl-1,2,4-triazolo[4,3-a]pyrimidine. ekb.eg Similarly, treatment with acetylacetone (B45752) results in a pyrazole (B372694) derivative, and reaction with carbon disulphide produces 5,7-dimethyl- acs.orgacs.orgtandfonline.comtriazolo[4,3-a]pyrimidine-2-thiol. ekb.egvjs.ac.vn

The cyclization reactions of 2-hydrazino-4,6-dimethylpyrimidine provide access to a range of fused pyrimidine systems and polyheterocycles. ekb.eg The primary products are derivatives of acs.orgacs.orgtandfonline.comtriazolo[4,3-a]pyrimidine and pyrazolo[1,5-a]pyrimidine. ekb.egimist.ma These reactions often proceed through the initial formation of a hydrazone or an N-acyl derivative, which then undergoes intramolecular cyclization. ekb.eg The choice of reagent dictates the nature of the fused ring, allowing for the systematic construction of diverse and complex heterocyclic frameworks. tandfonline.comekb.eg For instance, the reaction of hydrazinouracils with appropriate reagents can lead to pyrimidodiazoles and pyrimidotriazines. chimicatechnoacta.ruresearchgate.net

| Reagent | Resulting Fused System | Reference |

|---|---|---|

| Benzoyl chloride | 5,7-dimethyl-3-phenyl-1,2,4-triazolo[4,3-a]pyrimidine | ekb.eg |

| Acetylacetone | 3-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethylpyrazole | ekb.eg |

| Carbon disulphide | 5,7-dimethyl- acs.orgacs.orgtandfonline.comtriazolo[4,3-a]pyrimidine-2-thiol | ekb.egvjs.ac.vn |

| Ethyl chloroformate | 5,7-dimethyl- acs.orgacs.orgtandfonline.comtriazolo[4,3-a]pyrimidin-3(2H)-one | ekb.eg |

Advanced Spectroscopic and Structural Characterization of 2 Bromo 4,6 Dimethylpyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by mapping the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

¹H NMR Spectroscopic Analysis for Proton Environments

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, connectivity, and chemical environment of protons within a molecule. In 2-bromo-4,6-dimethylpyrimidine derivatives, the chemical shifts (δ) of protons are influenced by the electronic effects of the pyrimidine (B1678525) ring, the bromine atom, and the methyl groups.

For instance, in 2-(3-bromophenyl)-4,6-dimethylpyrimidine, the protons of the two methyl groups appear as a singlet at approximately 2.53 ppm. uchicago.edu The pyrimidine ring proton shows a singlet at 6.94 ppm, while the protons on the bromophenyl ring exhibit more complex splitting patterns at lower fields (δ 7.46–7.35, 8.33, and 8.45 ppm) due to their varied electronic environments. uchicago.edu Similarly, for 2-(4-bromophenyl)-4,6-dimethylpyrimidine, the methyl protons resonate at δ 2.53 ppm and the pyrimidine proton at δ 6.94 ppm. uchicago.edu

The specific chemical shifts can vary depending on the solvent used and the nature of other substituents on the pyrimidine or phenyl rings. For example, the methyl protons in 2-amino-5-bromo-4,6-dimethylpyrimidine (B1270824) appear as a singlet at 2.45 ppm in CDCl₃. sci-hub.se

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

|---|---|---|

| 2-(3-bromophenyl)-4,6-dimethylpyrimidine | CDCl₃ | 8.61 (t, J = 1.8 Hz, 1H), 8.38 (dt, J = 7.9, 1.3 Hz, 1H), 7.62 (ddd, J = 8.0, 2.0, 1.0 Hz, 1H), 7.37 (t, J = 7.9 Hz, 1H), 6.95 (s, 1H), 2.54 (s, 6H) uchicago.edu |

| 2-(4-bromophenyl)-4,6-dimethylpyrimidine | CDCl₃ | 8.37 – 8.29 (m, 2H), 7.63 – 7.51 (m, 2H), 6.94 (s, 1H), 2.53 (s, 6H) uchicago.edu |

| 2-amino-5-bromo-4,6-dimethylpyrimidine | CDCl₃ | 5.19 (broad s, 2H, NH₂), 2.45 (s, 6H, 4,6-Me₂) sci-hub.se |

¹³C NMR Spectroscopic Analysis for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are sensitive to their hybridization, the electronegativity of attached atoms, and steric effects.

In the ¹³C NMR spectrum of 2-(3-bromophenyl)-4,6-dimethylpyrimidine, the carbons of the methyl groups appear at approximately 24.14 ppm. uchicago.edu The pyrimidine ring carbons show distinct signals, with C2 (the carbon bearing the bromine in the parent compound) being significantly deshielded. The carbons of the bromophenyl ring also have characteristic chemical shifts. uchicago.edu For 2-(4-chlorophenyl)-4,6-dimethylpyrimidine, a related compound, the methyl carbon signal is at 24.14 ppm, while the pyrimidine ring carbons are observed at 118.15, 163.13, and 166.85 ppm. uchicago.edu The presence of the bromine atom directly attached to the pyrimidine ring in this compound would cause a significant downfield shift for the C2 carbon, typically around 160 ppm.

| Compound | Solvent | Chemical Shift (δ, ppm) |

|---|---|---|

| 2-(3-bromophenyl)-4,6-dimethylpyrimidine | CDCl₃ | 166.93, 162.70, 140.21, 133.17, 131.26, 129.97, 126.78, 122.75, 118.46, 24.14 uchicago.edu |

| 2-(4-chlorophenyl)-4,6-dimethylpyrimidine | CDCl₃ | 166.85, 163.13, 136.62, 136.46, 129.59, 128.62, 118.15, 24.14 uchicago.edu |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound and its derivatives, IR spectra reveal characteristic absorption bands corresponding to the vibrations of the pyrimidine ring, C-H bonds of the methyl groups, and the C-Br bond.

In the IR spectrum of 2-amino-5-bromo-4,6-dimethylpyrimidine, characteristic bands are observed for N-H stretching (3520, 3420 cm⁻¹), C-H stretching (3000, 2960 cm⁻¹), and various ring and bending vibrations (1600, 1550, 1440, 1380, 1345, 1200, 1030 cm⁻¹). sci-hub.se The C-Br stretching vibration typically appears in the lower frequency region of the spectrum. For other pyrimidine derivatives, the positions of these bands can shift depending on the electronic nature of the substituents. For instance, in 2-amino-4,6-dimethylpyrimidine (B23340), the IR spectrum shows characteristic absorptions for the amine and methyl groups. nist.gov

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (in amino derivatives) | Stretching | 3400 - 3550 | sci-hub.se |

| C-H (methyl) | Stretching | 2950 - 3000 | sci-hub.se |

| C=N/C=C (pyrimidine ring) | Stretching | 1550 - 1600 | sci-hub.se |

| C-Br | Stretching | 500 - 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Molecular Interactions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For aromatic systems like pyrimidines, the π → π* and n → π* transitions are of particular interest.

The UV-Vis spectrum of a pyrimidine derivative, 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one, has been studied to investigate its interaction with DNA. bohrium.com The study observed a hypochromic effect, which is a decrease in absorbance, indicating groove binding to the DNA. bohrium.com The binding constant, a measure of the strength of the interaction, was calculated to be 8.13 ×10⁴ ± 0.07 L mol⁻¹. bohrium.com Generally, pyrimidine derivatives exhibit absorption maxima in the UV region, and the position and intensity of these bands are sensitive to the substituents on the ring and the solvent used. For this compound, an absorption maximum around 270 nm would be expected.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern. The molecular weight of this compound is 187.04 g/mol . nih.gov

In the mass spectrum of a bromo-substituted compound, a characteristic isotopic pattern is observed for the molecular ion peak due to the presence of the two bromine isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks (M⁺ and M⁺+2) of almost equal intensity.

The fragmentation of this compound under electron ionization would likely involve the loss of the bromine atom or a methyl group. For example, in the mass spectrum of the related compound 2-amino-5-bromo-4,6-dimethylpyrimidine, the molecular ion peaks are observed at m/z 201 and 203, with the base peak corresponding to the molecular ion. sci-hub.se Fragmentation pathways in other pyrimidine derivatives often involve cleavages adjacent to functional groups. libretexts.org For instance, in 2-(difluoromethylthio)-4,6-dimethylpyrimidine, a prominent fragmentation is the loss of the CF₂H group.

X-ray Diffraction (XRD) for Single-Crystal Structural Elucidation

Elemental Analysis (CHN) for Stoichiometric Verification

Elemental analysis, specifically CHN analysis, is a fundamental technique for verifying the empirical and molecular formula of a synthesized compound. This combustion analysis method determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages are then compared against the theoretically calculated values based on the compound's proposed chemical formula. This comparison is crucial for confirming the stoichiometric integrity and purity of this compound.

The molecular formula for this compound is C₆H₇BrN₂. nih.gov Based on the atomic masses of carbon (12.011 u), hydrogen (1.008 u), bromine (79.904 u), and nitrogen (14.007 u), the molecular weight is approximately 187.04 g/mol . nih.gov The theoretical elemental composition can be calculated as follows:

Carbon (C): (6 * 12.011 / 187.04) * 100% = 38.52%

Hydrogen (H): (7 * 1.008 / 187.04) * 100% = 3.77%

Nitrogen (N): (2 * 14.007 / 187.04) * 100% = 14.98%

In practice, a small, precisely weighed sample of the compound is combusted in a stream of oxygen in a specialized instrument, such as a microanalyzer. The combustion products—carbon dioxide, water, and nitrogen gas—are separated and quantified. For the analysis of related heterocyclic compounds, instruments like the Euro Vector EA-3000 microanalyzer have been utilized. japsonline.com The experimental results are considered acceptable if the deviation from the theoretical values is within a narrow margin, typically ±0.4%. japsonline.com

Below is a data table summarizing the theoretical elemental composition of this compound. Experimental validation requires comparing laboratory results to these benchmark values.

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 38.52 |

| Hydrogen | H | 3.77 |

| Nitrogen | N | 14.98 |

| Bromine | Br | 42.71 |

Note: The percentage of Bromine is calculated by difference and is not directly measured by CHN analysis.

Chromatographic and Hyphenated Techniques (e.g., HPLC, LC-MS, UPLC)

Chromatographic methods are indispensable for assessing the purity of this compound, identifying impurities, and monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC) is widely used for the separation, identification, and quantification of components in a mixture. For compounds like this compound, a reverse-phase (RP) HPLC method is typically employed. sielc.com This involves a nonpolar stationary phase (e.g., a C18 column) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.com The separation is based on the differential partitioning of the analyte between the two phases. Purity is often determined by integrating the peak area of the main compound and expressing it as a percentage of the total area of all detected peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that combines the separation power of HPLC with the detection capabilities of mass spectrometry. This method provides not only the retention time from the LC component but also the mass-to-charge ratio (m/z) of the analyte and any co-eluting impurities. For structural confirmation of pyrimidine derivatives, LC-MS is used to identify the molecular ion peak, often observed as a protonated molecule [M+H]⁺ in the mass spectrum. japsonline.com Given the molecular weight of this compound (187.04 g/mol ), one would expect to observe a prominent ion at an m/z of approximately 188.05. The presence of bromine would also generate a characteristic isotopic pattern ([M+H]⁺ and [M+2+H]⁺) in an approximate 1:1 ratio, further confirming the compound's identity.

Ultra-Performance Liquid Chromatography (UPLC) represents an advancement in liquid chromatography that utilizes columns with smaller particle sizes (typically sub-2 µm). sielc.comlcms.cz This results in significantly faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC. UPLC systems, such as the Waters ACQUITY UPLC, are often coupled with mass spectrometry (UPLC-MS) for high-throughput analysis in research and development, enabling rapid purity checks and reaction monitoring. lcms.cz

The table below outlines the typical application of these techniques in the analysis of this compound and related compounds.

| Technique | Typical Column/Stationary Phase | Typical Mobile Phase | Purpose and Findings |

| HPLC | Reverse-Phase C18 | Acetonitrile and Water, often with an acid modifier like formic acid or TFA. sielc.com | Purity assessment and quantification. Purity is determined by peak area percentage. |

| LC-MS | Reverse-Phase C18 or similar | Acetonitrile/Water with formic acid (to ensure compatibility with MS detection). japsonline.comsielc.com | Provides structural confirmation through molecular weight determination (e.g., [M+H]⁺ ion) and impurity identification. japsonline.com |

| UPLC | Sub-2 µm particle columns (e.g., ACQUITY UPLC BEH C18). lcms.cz | Acetonitrile and Water with formic acid. | High-speed, high-resolution purity analysis and reaction monitoring. sielc.comlcms.cz |

Computational Chemistry Approaches and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) has been employed to investigate the structural and electronic properties of 2-bromo-4,6-dimethylpyrimidine and its derivatives. These calculations provide insights into the molecule's geometry, stability, and reactivity. For instance, DFT calculations at the B3LYP/6-311G(d,p) level have been used to optimize the molecular geometry and determine various parameters such as molecular electrostatic potential (MEP), global reactivity indices, and frontier molecular orbitals (FMOs). researchgate.netarabjchem.org

In a study on a co-crystal of 2-amino-4,6-dimethylpyrimidine (B23340) with benzoic acid, DFT calculations were used to optimize the atomic positions and subsequently calculate the electronic band structure, density of states, and electronic charge density distribution. uobasrah.edu.iq The calculated bond distances, angles, and torsion angles were found to be in good agreement with experimental data. uobasrah.edu.iq Similarly, for 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one, DFT calculations with the B3LYP/6-311G(d,p) basis set showed good correlation with experimental X-ray diffraction data, with high R² values for bond lengths and angles. arabjchem.orgpau.edu.tr

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial for understanding the chemical reactivity and kinetic stability of the molecule. The HOMO-LUMO energy gap provides information about the molecule's excitability and its ability to undergo charge transfer. For example, in a study of 4-Amino-5-chloro-2,6-dimethylpyrimidine, the HOMO-LUMO gap was calculated to be 4.71 eV, indicating high reactivity and potential bioactivity. veterinaria.org

Table 1: Selected DFT Calculated Parameters for this compound Derivatives

| Parameter | Value | Reference |

| HOMO-LUMO Energy Gap (for a derivative) | 4.71 eV | veterinaria.org |

| R² (Bond Length) vs. Experimental | 0.95 | arabjchem.org |

| R² (Bond Angle) vs. Experimental | 0.98 | arabjchem.org |

| R² (Torsion Angle) vs. Experimental | 0.998 | arabjchem.org |

This table presents a selection of parameters calculated using DFT for derivatives of this compound, demonstrating the utility of this method in characterizing molecular properties.

Molecular Docking Simulations for Ligand-Biomolecule Interactions

Elucidation of Compound-DNA Binding Mechanisms

Molecular docking simulations are a powerful tool to predict and analyze the interaction between a small molecule like this compound and biological macromolecules such as DNA. These studies help in understanding the binding mode, affinity, and the specific interactions that stabilize the complex.

For derivatives of 4,6-dimethylpyrimidine (B31164), molecular docking studies have been conducted to investigate their binding to DNA. researchgate.netnih.gov These simulations often reveal the preferred binding mode, which can be intercalation, groove binding, or electrostatic interactions. nih.gov For instance, in a study of 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one, molecular docking calculations showed that the compound binds to the minor groove of DNA. arabjchem.org The binding was stabilized by several hydrogen bonds and pi-alkyl interactions. arabjchem.org The calculated binding affinity for the lowest energy docking pose was -8.3 kcal/mol. arabjchem.org

These computational findings are often corroborated with experimental techniques like electronic absorption titration, thermal denaturation measurements, and viscosity studies to confirm the binding mode. arabjchem.org The binding constant, which indicates the strength of the interaction, can also be calculated from experimental data. For the aforementioned isobenzofuranone derivative, the binding constant with dsDNA was determined to be 8.13 × 10⁴ ± 0.07 L mol⁻¹. arabjchem.org

Analysis of Compound-Protein Receptor Binding Sites

Molecular docking is also extensively used to study the interactions of this compound derivatives with protein receptors, which is crucial for drug design and discovery. These simulations can identify the binding site on the protein, the key amino acid residues involved in the interaction, and the binding energy, which is an estimate of the affinity of the compound for the receptor.

In a study of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsant agents, molecular docking was used to evaluate their affinity for the GABA-A receptor and the GABA-aminotransferase enzyme. japsonline.com The results indicated that a derivative with a 4-bromophenyl substituent showed the highest predicted affinity. japsonline.com Similarly, for novel pyrrolo[2,3-d]pyrimidine derivatives, molecular docking studies confirmed their promising binding affinities against the Bcl2 anti-apoptotic protein, a key target in cancer therapy. nih.gov

Furthermore, molecular docking has been employed to elucidate the structure-activity relationships of 4,6-dimethylpyrimidine derivatives as selective fibroblast growth factor receptor 4 (FGFR4) inhibitors. nih.gov These studies revealed that introducing methyl groups at the pyrimidine (B1678525) ring could cause steric clashes with the kinase domain, but certain substitutions could maintain a favorable conformation for strong binding. nih.gov

Table 2: Molecular Docking Results for this compound Derivatives with Protein Targets

| Compound Derivative | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

| 4-Bromophenyl acetamide (B32628) derivative | GABA-A Receptor | -7.0 | Not specified | japsonline.com |

| 4-Bromophenyl acetamide derivative | GABA-aminotransferase | -8.0 | Not specified | japsonline.com |

| Pyrrolo[2,3-d]pyrimidine derivative | Bcl2 anti-apoptotic protein | Not specified | Not specified | nih.gov |

| 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one | DNA | -8.3 | Not specified | arabjchem.org |

This table summarizes the predicted binding affinities of various this compound derivatives with their respective protein targets as determined by molecular docking simulations.

Quantum Mechanical and Molecular Orbital Theory Investigations

Quantum mechanical calculations, including molecular orbital theory, are fundamental to understanding the electronic structure and reactivity of molecules like this compound. These theoretical investigations provide insights into the distribution of electrons within the molecule and the energies of the molecular orbitals.

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that relates to the molecule's chemical reactivity, kinetic stability, and electronic properties. arabjchem.orgpau.edu.tr A smaller HOMO-LUMO gap generally implies higher reactivity. veterinaria.org

In the study of 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one, the HOMO and LUMO energies were calculated to understand the electronic transitions and reactivity. arabjchem.orgpau.edu.tr Similarly, for a co-crystal involving 2-amino-4,6-dimethylpyrimidine, the partial density of states was calculated to identify the contributions of different atomic orbitals to the valence and conduction bands, revealing the nature of chemical bonding. uobasrah.edu.iq

Prediction and Evaluation of Nonlinear Optical Properties

Theoretical calculations are instrumental in predicting and evaluating the nonlinear optical (NLO) properties of organic molecules. These properties are crucial for applications in optoelectronics and photonics. The first-order molecular hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule.

DFT calculations have been used to compute the molecular polarizability (α) and hyperpolarizability (β) of pyrimidine derivatives. researchgate.net For instance, in a study of mixed ligand chelates derived from a 4,6-dimethylpyrimidine derivative, the NLO properties were investigated by calculating these parameters, which revealed unexpected optical properties for the synthesized compounds. researchgate.net

The prediction of NLO properties often involves using specific DFT functionals, such as B3LYP, which has been widely used for this purpose. mdpi.com The calculated values can then be compared with experimental results obtained from techniques like the electric field-induced second harmonic (EFISH) generation method. researchgate.net

Thermodynamic Parameter Analysis of Chemical Interactions

Theoretical methods can be used to analyze the thermodynamic parameters of chemical interactions involving this compound and its derivatives. These parameters, such as enthalpy, entropy, and Gibbs free energy, provide a deeper understanding of the spontaneity and stability of chemical processes and intermolecular interactions.

For example, in a study of a co-crystal of 2-amino-4,6-dimethylpyrimidine and benzoic acid, thermal analysis techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) were used to determine the thermal stability of the material. researchgate.net The material was found to be stable up to 139 °C. researchgate.net

Computational methods can also be used to calculate thermodynamic functions at different temperatures. For 3-bromo-2,4,6-trimethyl aniline (B41778), thermodynamic functions were computed at various temperatures, assuming a rigid rotor harmonic oscillator approximation. anubooks.com Such calculations can provide valuable information about the heat capacity, entropy, and enthalpy of the molecule. anubooks.com

Applications in Medicinal Chemistry and Biological Sciences

Development of Novel Pharmaceutical Agents

The unique chemical reactivity of the bromine atom at the 2-position, combined with the directing effects of the two methyl groups on the pyrimidine (B1678525) ring, makes 2-Bromo-4,6-dimethylpyrimidine and its close derivatives valuable starting points for complex molecular architectures.

Derivatives of the 4,6-dimethylpyrimidine (B31164) core are significant intermediates in the synthesis of targeted therapies. For instance, 2-Bromo-4,6-dimethylpyrimidin-5-ol (B13449748), a closely related structure, serves as a crucial building block in the creation of selective inhibitors for specific biological targets. The synthesis of this key intermediate involves the bromination of 4,6-dimethylpyrimidin-5-ol (B1590129) using a reagent like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in a solvent such as tetrahydrofuran (B95107) (THF). nih.gov This transformation introduces a reactive bromine atom that is essential for subsequent coupling reactions to build more complex, biologically active molecules.

The 4,6-dimethylpyrimidine moiety is integral to the design of novel kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling and are often dysregulated in diseases like cancer. Pyrimidine-based compounds are designed to fit into the ATP-binding pocket of these enzymes, blocking their activity.

In the development of selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors, a series of aminodimethylpyrimidinol derivatives were designed and synthesized. nih.gov The strategic inclusion of methyl groups on the pyrimidine ring was hypothesized to influence the compound's conformation and selectivity for the target kinase. Molecular docking studies informed the design, suggesting that these methyl groups could prevent a proper conformation for covalent bonding to other related kinases (FGFR1-3), thereby enhancing selectivity for FGFR4. nih.gov

The development of selective inhibitors is a key strategy for modulating specific enzyme pathways implicated in disease. By designing molecules that interact selectively with one target, the potential for off-target side effects can be minimized.

In the context of FGFR4 inhibitors, the combination of methyl groups on the pyrimidine ring and specific substitutions on other parts of the molecule, such as a fluorine atom on a dimethoxyphenyl ring, was found to be critical for achieving high potency and selectivity. nih.gov Molecular modeling suggests that these structural features work in concert to create a conformation that binds strongly and selectively to the FGFR4 active site. This targeted interaction effectively blocks the downstream signaling pathway of the enzyme, which is a known driver in certain cancers. nih.gov

Anti-Cancer Research and Efficacy Evaluation

The derivatives of this compound have been specifically investigated for their potential in oncology, with a focus on developing treatments for hepatocellular carcinoma and evaluating their effects on cancer cell proliferation.

The FGFR4 signaling pathway is a known oncogenic driver in hepatocellular carcinoma (HCC), the most common type of liver cancer. chemrxiv.org This has made FGFR4 a promising target for therapeutic intervention. A novel series of aminodimethylpyrimidinol derivatives were synthesized and evaluated as selective FGFR4 inhibitors for their anti-HCC efficacy. nih.gov

One of the standout compounds from this research, designated as 6o , demonstrated potent inhibitory activity against FGFR4 while showing significantly less activity against other FGFR family members (FGFR1, 2, and 3). nih.gov This high selectivity is a desirable trait for a targeted cancer therapy. The anti-cancer activity of these compounds was evaluated using HCC cell lines. nih.gov

The efficacy of newly synthesized compounds is often first assessed by their ability to inhibit the growth and proliferation of cancer cells in vitro. The aminodimethylpyrimidinol derivatives developed from the pyrimidine core were tested against various cancer cell lines to determine their antiproliferative activity.

Compound 6o was found to have a high inhibitory activity against FGFR4. nih.gov The structure-activity relationship studies highlighted that the presence of the dimethylpyrimidine core, combined with a fluorine-substituted dimethoxyphenyl ring, was key to its potent and selective activity. nih.gov

Below is a data table summarizing the enzymatic inhibitory activity for selected compounds from the study, demonstrating their potency and selectivity for FGFR4 over other kinases.

| Compound | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) |

|---|---|---|---|---|

| 6a | >10000 | >10000 | >10000 | 1440 |

| 6e | >10000 | >10000 | >10000 | >10000 |

| 6g | >10000 | >10000 | >10000 | >10000 |

| 6o | >10000 | >10000 | >10000 | 27 |

| 6s | >10000 | >10000 | >10000 | 1800 |

| BLU9931 (Control) | 2680 | 1140 | 580 | 3 |

Data sourced from Bioorganic & Medicinal Chemistry, 2021. nih.gov

Antimicrobial and Antifungal Investigations

The therapeutic potential of pyrimidine derivatives, particularly those containing a bromine substituent, has been a subject of significant interest in the scientific community. These compounds have been evaluated for their efficacy against various microbial and fungal strains, revealing promising results that underscore their potential as scaffolds for new antimicrobial and antifungal agents.

Evaluation of Antibacterial Efficacy

Research into bromo-pyrimidine analogs has demonstrated their potential as antibacterial agents. A study focused on novel 5-bromo-pyrimidine derivatives revealed that certain compounds within this class exhibit a broad spectrum of antimicrobial activity. These derivatives were synthesized and subsequently tested against a panel of standard bacterial strains, including both Gram-positive and Gram-negative bacteria.

The antibacterial screening, conducted using the broth dilution method, identified several compounds with significant activity against strains such as Staphylococcus aureus, Streptococcus faecalis, Bacillus subtilis, Klebsiella pneumoniae, and Pseudomonas aeruginosa. Notably, compounds designated as 5a, 5c, 5e, 6b, 6d, and 6h in the study demonstrated noteworthy efficacy against the tested bacteria.

Another study on halogenated pyrrolopyrimidines highlighted the importance of a bromo substitution in enhancing antibacterial activity. nih.gov The research identified that derivatives with a bromo or iodo substitution in the 4-benzylamine group showed potent activity against Staphylococcus aureus, with the most active compounds exhibiting a Minimum Inhibitory Concentration (MIC) of 8 mg/L. nih.gov Interestingly, the antibacterial effect of these bromo derivatives was significantly enhanced when combined with an antimicrobial peptide, resulting in a four-fold decrease in the MIC. nih.gov

The following table summarizes the antibacterial activity of selected bromo-pyrimidine derivatives from the cited research.

| Compound Class | Bacterial Strain(s) | Key Findings |

| 5-Bromo-pyrimidine derivatives | S. aureus, S. faecalis, B. subtilis, K. pneumoniae, P. aeruginosa | Broad-spectrum activity observed for several derivatives. |

| Halogenated pyrrolopyrimidines | S. aureus | Bromo-substituted derivatives showed potent activity (MIC of 8 mg/L). nih.gov |

Assessment of Fungicidal Properties of Pyrimidine Derivatives

In addition to antibacterial properties, bromo-pyrimidine derivatives have been investigated for their antifungal potential. The aforementioned study on 5-bromo-pyrimidine derivatives also included an evaluation of their activity against various fungal species. The synthesized compounds were tested against yeasts such as Saccharomyces cerevisiae and Candida tropicalis, as well as the mold Aspergillus niger.

The results of the antifungal screening indicated that several of the 5-bromo-pyrimidine derivatives possessed significant activity against the tested fungal strains. Specifically, compounds 5a, 5c, 5e, 6b, 6d, and 6h, which also showed antibacterial efficacy, were effective against the fungal species.

While direct studies on this compound are limited, research on analogous structures provides insight into the potential fungitoxicity of bromo-substituted compounds. For instance, a study on 2-bromo alkanoic acids demonstrated their high antifungal activity against a range of fungi, including Aspergillus niger and Trichophyton mentagrophytes. nih.gov This suggests that the presence of a bromine atom can contribute significantly to the antifungal properties of a molecule.

Antioxidant Activity and Related Biochemical Studies

The investigation of pyrimidine derivatives has extended to their potential antioxidant properties. A study on novel fused heterocyclic compounds derived from a tetrahydropyrimidine (B8763341) derivative explored the antioxidant activities of the newly synthesized compounds. nih.gov While not specifically focused on this compound, this research provides a basis for the antioxidant potential within the broader pyrimidine class.

In a study of 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine derivatives, the synthesized compounds were screened for their antioxidant activities. researchgate.net The findings revealed that most of these compounds exhibited potent and significant antioxidant effects when compared to standard references. researchgate.net This highlights the potential role of the bromo-substituted heterocyclic systems in combating oxidative stress.

The antioxidant capacity of these compounds is often evaluated using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The ability of the compounds to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance, indicating their antioxidant potential.

Nucleic Acid Interaction Studies

The interaction of small molecules with DNA is a critical area of research in the development of new therapeutic agents, particularly in the context of anticancer drugs. The ability of a compound to bind to DNA can lead to the inhibition of replication and transcription, ultimately inducing cell death in rapidly proliferating cancer cells.

DNA Binding Mechanisms (e.g., Intercalation, Electrostatic, Covalent Binding)

Polyamides, for example, are a class of small molecules known to bind in the minor groove of DNA with high affinity and specificity. gsu.edu The development of these molecules has been a significant focus in designing agents that can interfere with transcription factors. gsu.edu

Implications for Genetic Processes and Drug Design

The ability of pyrimidine derivatives to interact with DNA has significant implications for drug design and the modulation of genetic processes. By targeting specific DNA sequences or structures, it is possible to influence gene expression. gsu.edu For instance, small molecules that bind to the DNA binding sites of transcription factors can prevent these proteins from regulating their target genes, offering a therapeutic strategy for diseases driven by abnormal gene expression. gsu.edu

The design of molecules that can selectively recognize and bind to specific DNA sequences is a key goal in this field. The structural features of the pyrimidine scaffold, including the potential for substitutions with groups like bromine, can be modified to enhance binding affinity and specificity. This tailored approach to drug design could lead to the development of more effective and less toxic therapeutic agents.

Applications in Materials Science and Industrial Chemistry

Development of Advanced Polymers and Coatings

The pyrimidine (B1678525) moiety is a valuable component in the synthesis of advanced polymers and coatings due to its inherent thermal stability and specific chemical reactivity. researchgate.netmdpi.com Derivatives of pyrimidine are integrated into polymer backbones to enhance material properties and introduce new functionalities. researchgate.netresearchgate.net The synthesis of such polymers often involves processes like Stille coupling polycondensation to create materials for applications in organic electronics. researchgate.net

In the field of protective coatings, pyrimidine derivatives have demonstrated significant potential as effective corrosion inhibitors for ferrous alloys, particularly in acidic environments. researchgate.net The presence of heteroatoms (nitrogen), aromatic rings with delocalized π-electrons, and various substituent groups contributes to their ability to form a protective film on metal surfaces through adsorption. researchgate.net This action inhibits the corrosion process, offering an environmentally friendlier alternative to traditional chromate-based inhibitors. researchgate.net The effectiveness of these compounds is a function of their molecular structure, which can be tailored for specific applications. researchgate.net

Table 1: Research Findings on Pyrimidine Derivatives in Polymers and Coatings

| Application Area | Key Findings | Relevant Properties |

|---|---|---|

| Advanced Polymers | Utilized in synthesizing novel semiconducting polymers for organic electronics. researchgate.netrsc.org | Pyrimidine rings offer thermal and optical advantages. researchgate.net |

| Corrosion Inhibition | Pyrimidine derivatives act as efficient, mixed-type corrosion inhibitors for metals. researchgate.net | Adsorption on metal surfaces via heteroatoms and π-electrons. researchgate.net |

| Eco-Friendly Coatings | Serve as a viable, low-toxicity replacement for chromate-containing inhibitors. researchgate.net | High inhibition efficiency, dependent on molecular structure. researchgate.net |

Exploration of Unique Optical Properties

Pyrimidine derivatives are a subject of intense research for their unique optical properties, which are valuable for developing new materials for optoelectronics and photonics. researchgate.netnih.gov The electron-withdrawing nature of the pyrimidine core makes it an ideal component for creating "push-pull" molecules, which are essential for designing materials with significant nonlinear optical (NLO) properties. nih.gov These materials have potential applications in advanced optical devices. nih.govrsc.org

Studies have shown that pyrimidine-based molecules can exhibit high third-order nonlinear susceptibility, surpassing that of other known organic materials like chalcone (B49325) derivatives. nih.govrsc.org The optical characteristics, including photoluminescence and absorption spectra, are heavily influenced by the molecular structure, specifically the types of electron-donating or electron-accepting substituents attached to the pyrimidine ring. researchgate.net Research into these compounds includes both theoretical calculations and experimental characterization to understand and optimize their performance for applications such as organic light-emitting diodes (OLEDs) and fluorescent sensors. researchgate.netnih.gov

Table 2: Research on Optical Properties of Pyrimidine Derivatives

| Property Investigated | Research Focus | Key Findings |

|---|---|---|

| Nonlinear Optics (NLO) | Development of new NLO materials for optical and photonic devices. nih.govrsc.org | Pyrimidine derivatives can exhibit superior third-order nonlinear susceptibility. nih.govrsc.org |

| Luminescence | Use as luminescent materials in OLEDs and fluorescent sensors. researchgate.net | Exhibit intense light emission in both solution and solid states; emission color can be tuned. researchgate.netnih.gov |

| Photoluminescence | Effect of substituents on photophysical properties. researchgate.net | Absorption and emission spectra are strongly dependent on molecular topology and polar interactions. researchgate.net |

| Structure-Property Relationship | Analysis of how molecular geometry affects optical behavior. researchgate.netnih.gov | Dihedral angles between the pyrimidine ring and its substituents influence electronic transitions. researchgate.netnih.gov |

Formulation of Agrochemicals (Herbicides, Pesticides)

The pyrimidine scaffold is a cornerstone in the development of modern agrochemicals due to the wide range of biological activities exhibited by its derivatives. researchgate.netgrowingscience.com These compounds are integral to the formulation of herbicides, insecticides, and fungicides, making them a key focus in pesticide innovation. nih.govresearchgate.net

In the realm of herbicides, pyrimidine derivatives are crucial. For instance, the related compound 2-Amino-4,6-dimethylpyrimidine (B23340) is a well-known intermediate in the synthesis of Sulfometuron-Methyl, a potent sulfonylurea herbicide used for broad-spectrum weed control. innospk.com The herbicidal mechanism of many pyrimidine-based compounds involves the inhibition of essential plant enzymes, such as acetohydroxyacid synthase (AHAS), which disrupts amino acid synthesis and leads to plant death. researchgate.netnih.gov This targeted mode of action makes them effective and often safer for mammals, as the inhibited biosynthetic pathway is absent in animals. researchgate.net

Furthermore, various pyrimidine derivatives have been synthesized and tested for insecticidal activity against pests like Aedes aegypti, the mosquito vector for diseases such as yellow fever. usda.gov These studies aim to develop novel bioactive molecules with different modes of action to combat pesticide resistance. usda.gov

Table 3: Pyrimidine Derivatives in Agrochemical Applications

| Agrochemical Type | Target/Mode of Action | Examples/Findings |

|---|---|---|

| Herbicides | Inhibition of key plant enzymes like acetohydroxyacid synthase (AHAS). researchgate.netnih.gov | Used to synthesize commercial herbicides; some compounds show high inhibition rates on root growth of various weeds. researchgate.netinnospk.comnih.govnih.gov |

| Insecticides | Nerve blocking via action on synapse receptors. usda.gov | Derivatives show mortality against mosquito larvae and adults, indicating potential as lead compounds for new insecticides. usda.gov |

| General Pesticides | Broad-spectrum biological activity. nih.govresearchgate.net | The pyrimidine structure is easily modified to create diverse and potent agrochemicals. researchgate.netgrowingscience.com |

Utilization as Reagents in Advanced Analytical Methodologies

While direct applications of 2-Bromo-4,6-dimethylpyrimidine in advanced analytical methodologies are not extensively documented, its chemical structure suggests its utility as a specialized reagent and building block in synthetic chemistry. The presence of a reactive bromine atom allows it to participate in various cross-coupling reactions, which are fundamental in organic synthesis.

This reactivity makes it a valuable intermediate for the synthesis of more complex molecules. These resulting molecules can then be used as analytical standards, reference compounds, or as functional components in the development of new analytical tools. For example, pyrimidine derivatives can be incorporated into fluorescent probes or sensors designed for the detection of specific ions or molecules. researchgate.net The pyrimidine ring's ability to act as a complexing agent or a base that can be protonated is key to these potential applications. researchgate.net The synthesis of such specialized reagents is a critical step in advancing analytical techniques for environmental monitoring, biomedical diagnostics, and materials characterization.

Future Directions and Research Perspectives

Exploration of Uncharted Synthetic Pathways

The synthesis of pyrimidine (B1678525) derivatives is a well-established field, yet the quest for novel and more efficient synthetic routes is perpetual. For 2-Bromo-4,6-dimethylpyrimidine, future research could focus on developing innovative methodologies that offer improved yields, reduced reaction times, and greater substrate scope. nih.govresearchgate.net The exploration of multicomponent reactions, for instance, could provide a more atom-economical and streamlined approach to constructing the pyrimidine core. mdpi.com Furthermore, the application of flow chemistry could enable safer, more scalable, and highly controlled production of this compound and its derivatives.

| Potential Synthetic Pathway | Advantages |

| Multicomponent Reactions | High atom economy, reduced waste, simplified procedures. rasayanjournal.co.in |

| Flow Chemistry | Enhanced safety, scalability, and process control. |

| Catalytic C-H Activation | Direct functionalization, avoiding pre-functionalized starting materials. |

Advanced Mechanistic Elucidation of Complex Reactions

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new ones. For this compound, detailed mechanistic studies of its key transformations, particularly nucleophilic aromatic substitution (SNAr) reactions, are crucial. masterorganicchemistry.comwikipedia.org While the classical two-step SNAr mechanism is well-documented, recent studies have suggested that some SNAr reactions may proceed through a concerted mechanism. researchgate.netspringernature.comnih.gov Future research could employ advanced computational and experimental techniques, such as kinetic isotope effect studies, to elucidate the precise mechanistic pathways for reactions involving this compound. This deeper understanding will be instrumental in predicting reactivity and controlling selectivity in the synthesis of its derivatives.

Structure-Activity Relationship Studies for Enhanced Bioactivity and Selectivity

The pyrimidine scaffold is a common feature in a multitude of biologically active compounds. rsc.orgrsc.orggsconlinepress.com The bromine atom at the 2-position and the methyl groups at the 4- and 6-positions of this compound offer strategic points for chemical modification to explore structure-activity relationships (SAR). nih.goveurekaselect.com Systematic derivatization of this core structure and subsequent biological screening can lead to the discovery of novel therapeutic agents with enhanced potency and selectivity. nih.govacs.org For instance, the introduction of various substituents at the 2-position, by displacing the bromo group, could modulate the compound's interaction with specific biological targets. nih.gov Comprehensive SAR studies will be vital in guiding the rational design of new drug candidates for a range of diseases, including cancer and inflammatory disorders. researchgate.netekb.egekb.eg

Integration of Computational and Experimental Methodologies for Rational Design

The synergy between computational and experimental approaches has revolutionized modern drug discovery and materials science. researchgate.netjddhs.com In the context of this compound, in silico methods such as molecular docking, density functional theory (DFT) calculations, and quantitative structure-activity relationship (QSAR) modeling can be employed to predict the biological activity and physicochemical properties of its derivatives. benthamdirect.comeurekaselect.comaip.orgnih.gov These computational predictions can then guide the synthesis of the most promising candidates, thereby saving time and resources. nih.govbiotech-asia.org This integrated approach facilitates a more rational and efficient design of novel molecules with tailored properties for specific applications.

| Computational Method | Application in Research |

| Molecular Docking | Predicting binding modes and affinities of ligands to biological targets. eurekaselect.com |

| DFT Calculations | Determining optimized molecular structures and reactive sites. nih.gov |

| QSAR Modeling | Correlating chemical structure with biological activity. researchgate.net |

Development of Sustainable and Green Chemistry Approaches in Pyrimidine Synthesis

The principles of green chemistry are increasingly influencing the design of chemical syntheses. rasayanjournal.co.inresearchgate.net Future research on this compound should prioritize the development of environmentally benign synthetic methods. benthamdirect.comingentaconnect.comnih.gov This includes the use of greener solvents, renewable starting materials, and energy-efficient reaction conditions, such as microwave-assisted or ultrasound-assisted synthesis. researchgate.net The development of catalytic methods that minimize waste and avoid the use of stoichiometric reagents is also a key area of focus. By embracing green chemistry, the synthesis of this important building block and its derivatives can be made more sustainable and economically viable.

Discovery of Novel Biomedical and Material Science Applications

The versatility of the pyrimidine core suggests that this compound holds potential for applications beyond its current uses. researchgate.netnbinno.comgrowingscience.com In the biomedical field, its derivatives could be explored as novel anticancer, antimicrobial, or anti-inflammatory agents. gsconlinepress.comgsconlinepress.com The structural resemblance to nucleotide bases makes pyrimidines valuable scaffolds in cancer therapy. ekb.eg In material science, the incorporation of the this compound moiety into organic polymers or small molecules could lead to the development of new materials with interesting photophysical or electronic properties, such as for use in organic light-emitting diodes (OLEDs). researchgate.net

| Application Area | Potential Role of this compound Derivatives |

| Anticancer Agents | As scaffolds for kinase inhibitors or DNA intercalating agents. ekb.eg |

| Antimicrobial Agents | As building blocks for novel antibiotics or antifungal compounds. nih.gov |

| Organic Electronics | As components of organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). researchgate.net |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-bromo-4,6-dimethylpyrimidine, and how can reaction conditions be optimized for high yield?